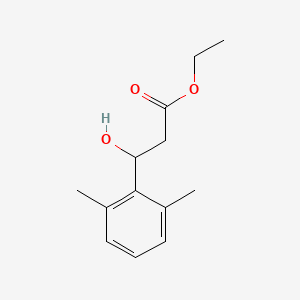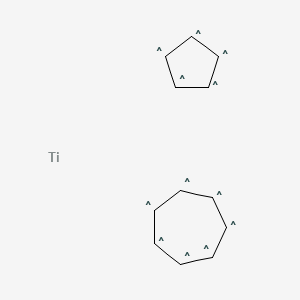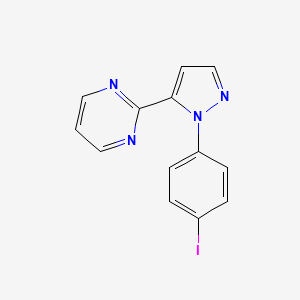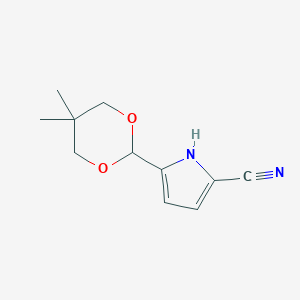![molecular formula C9H14N2O B13670100 3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13670100.png)
3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyrazole derivative with a tetrahydropyran precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
- 1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole
- 3,6-Dinitropyrazolo[4,3-C]pyrazole
- Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate
Uniqueness
3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-propan-2-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C9H14N2O/c1-6(2)9-7-5-12-4-3-8(7)10-11-9/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
OJZAWJWSGHZPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC2=C1COCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)






![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)


![1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine](/img/structure/B13670083.png)


